5-(trifluoromethyl)-1H-indole-7-carbonitrile
Overview
Description
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
While specific synthesis methods for “5-(trifluoromethyl)-1H-indole-7-carbonitrile” are not available, trifluoromethyl groups are often introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethyl group would be influenced by this group. The trifluoromethyl group can alter the electron distribution, basicity, or acidity of adjoining groups and can change the reactivity and stability of the molecule .Chemical Reactions Analysis
Trifluoromethyl groups are versatile intermediates in chemical reactions. They can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group are influenced by this group. The trifluoromethyl group imparts unique characteristics such as increased lipophilicity and bioavailability.Scientific Research Applications
Synthesis Techniques and Intermediates
5-(trifluoromethyl)-1H-indole-7-carbonitrile and its derivatives are key intermediates in various synthetic processes. For instance, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile is synthesized as an intermediate in the creation of selective androgen receptor modulators, using a convergent synthesis process starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate (Boros, Kaldor, & Turnbull, 2011).
Applications in Drug Synthesis
The trifluoromethyl group in such compounds plays a critical role in the pharmacological properties of the final drug. For example, the synthesis and cytotoxic evaluation of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a] pyrimidine-6-carbonitrile compounds, which showed potent anticancer activities against human cancer cell lines, illustrates the importance of such intermediates in drug discovery (Radwan, Alminderej, & Awad, 2020).
Continuous Flow Processes in Chemical Synthesis
The continuous flow process for the reductive deoxygenation of ω-chloroketone in the synthesis of Vilazodone is another area where these compounds find application. This process demonstrates increased yield, safety, and purity, highlighting the versatility of this compound in modern chemical synthesis (Karadeolian et al., 2018).
Catalytic and Mechanistic Studies
These compounds also play a role in studies of reaction mechanisms and catalysis. The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds, and its subsequent analysis via X-ray crystallography, offers insight into the complex reactions these compounds undergo (Liu, Chen, Sun, & Wu, 2013).
Mechanism of Action
Biochemical Pathways
- The compound may irreversibly inhibit thymidylate synthase, a key enzyme in DNA synthesis . By interfering with thymidine incorporation into DNA, it disrupts DNA replication. This disruption can lead to cell cycle arrest and cell death.
Pharmacokinetics
- Approximately 57% of the compound is absorbed from the gut. It reaches peak plasma concentrations after absorption. Further metabolism details are not well-characterized. Elimination pathways and half-life remain unclear .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)8-3-6-1-2-15-9(6)7(4-8)5-14/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSKKFPTJDQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259675 | |
Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-90-0 | |
Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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